molecular formula C17H11N B1199836 Benzo[c]phenanthridine CAS No. 218-38-2

Benzo[c]phenanthridine

Cat. No.: B1199836
CAS No.: 218-38-2
M. Wt: 229.27 g/mol
InChI Key: XPDJLGHACUMTKU-UHFFFAOYSA-N
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Description

Benzo[c]phenanthridine is a tetracyclic aromatic compound that belongs to the class of isoquinoline alkaloids. It is characterized by a fused ring system consisting of three benzene rings and one nitrogen-containing ring. This compound is found in various plants, particularly in the families Papaveraceae, Fumariaceae, and Rutaceae. This compound and its derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Biochemical Analysis

Biochemical Properties

Benzo[c]phenanthridine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. For instance, sanguinarine, a derivative of this compound, exhibits antimicrobial activity by inhibiting DNA synthesis in pathogens . Chelerythrine, another derivative, is known to inhibit protein kinase C, thereby exhibiting anti-inflammatory properties . These interactions highlight the compound’s ability to modulate biochemical pathways and influence cellular functions.

Cellular Effects

This compound and its derivatives have profound effects on various cell types and cellular processes. For example, sanguinarine has been shown to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function . Additionally, this compound compounds can interfere with cell signaling pathways, such as the inhibition of topoisomerases I and II, leading to DNA damage and cell death . These effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. Sanguinarine, for instance, binds to DNA and inhibits the activity of topoisomerases, enzymes crucial for DNA replication and repair . This binding leads to the stabilization of the topoisomerase-DNA complex, resulting in DNA strand breaks and subsequent cell death . Additionally, this compound derivatives can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the reduction of this compound to its dihydro derivatives is necessary for its penetration through the cell membrane . Over time, these derivatives can accumulate within cells, leading to sustained biological activity . Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its biotransformation in human hepatocytes . The primary route of metabolism involves the formation of dihydro metabolites, followed by O-demethylenation and O-demethylation processes . These metabolic transformations are crucial for the detoxification and elimination of the compound from the body. Additionally, this compound can interact with cytochrome P450 enzymes, influencing its metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . For instance, the compound can be transported across cell membranes through specific transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . These transport and distribution mechanisms are essential for the compound’s therapeutic efficacy.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns that influence its activity and function. For example, fluorescence imaging studies have shown that sanguinarine and chelerythrine, derivatives of this compound, localize to secretory vesicles and the cell surface in plant cells . In human tumor cells, these compounds rapidly permeate the cells and form small cytoplasmic aggregates . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]phenanthridine can be achieved through several methods. One common approach involves the palladium-catalyzed ring-opening coupling of azabicyclic alkenes with ortho-iodobenzoates, followed by tandem cyclization . Another method utilizes homogeneous gold catalysis, where a diazo-tethered alkyne undergoes an intramolecular cascade reaction with a nitrile to form the this compound scaffold .

Industrial Production Methods: Industrial production of this compound derivatives often involves the use of readily available starting materials and catalysts to ensure high yields and functional group compatibility. The use of nitriles as nitrogen sources and the application of gold or palladium catalysts are common in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzo[c]phenanthridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro forms.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinones, dihydrobenzo[c]phenanthridines, and various substituted derivatives .

Scientific Research Applications

Benzo[c]phenanthridine and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzo[c]phenanthridine is structurally similar to other isoquinoline alkaloids such as sanguinarine, chelerythrine, and nitidine. it is unique in its ability to undergo a wide range of chemical reactions and its diverse biological activities. Similar compounds include:

Properties

IUPAC Name

benzo[c]phenanthridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N/c1-4-8-15-12(5-1)9-10-16-14-7-3-2-6-13(14)11-18-17(15)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDJLGHACUMTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322343
Record name Benzo[c]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218-38-2
Record name Benzo[c]phenanthridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[c]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5CN 10u radial pack column (5 mm. ID×100 mm.; from Water Associates) was run at 0.5 ml./min. with a mobile phase containing 84/16 (u/v) methanol: water with 0.005 M. triethylamine and phosphoric acid (pH 4.8). Detection of the benzophenanthridine alkaloid was monitored at 280 nm. using sanguinarine in methanol as a standard. After removal of the 5 ml. samples, the fluid was replaced with 5 ml. of isotonic saline. A 20 μl. sample was injected into the HPLC and analyzed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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